2-苯基-3H-苯并咪唑-5-羧酸

货号 B1348215

CAS 编号:

66630-70-4

分子量: 238.24 g/mol

InChI 键: SDDSSZSKEQLSGW-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

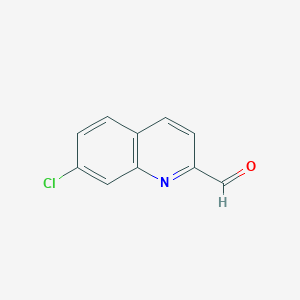

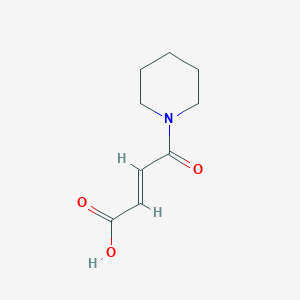

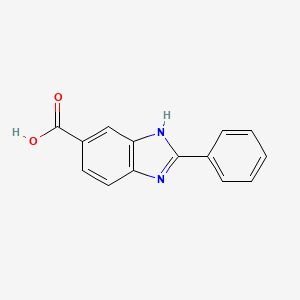

2-phenyl-3H-benzimidazole-5-carboxylic acid is an organic compound that belongs to the class of phenylbenzimidazoles . These compounds contain a phenylbenzimidazole skeleton, which consists of a benzimidazole moiety where its imidazole ring is attached to a phenyl group .

Molecular Structure Analysis

The molecular structure of 2-phenyl-3H-benzimidazole-5-carboxylic acid is characterized by a benzimidazole moiety attached to a phenyl group . The IUPAC name for this compound is 2-phenyl-1H-benzimidazole-6-carboxylic acid . The molecular formula is C14H10N2O2, and the molecular weight is 238.24 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-phenyl-3H-benzimidazole-5-carboxylic acid include a molecular weight of 238.24 g/mol . The compound has two hydrogen bond donor counts and three hydrogen bond acceptor counts . It also has a rotatable bond count of 2 .科学研究应用

-

Pharmacological Activities

- Field : Pharmacology

- Application : Benzimidazoles and their derivatives play a significant role as therapeutic agents, such as antiulcer, analgesic, and anthelmintic drugs . Specifically, 2-phenyl-benzimidazole has been synthesized and found to be the principal product .

- Method : The organic synthesis of benzimidazoles and derivatives to obtain active pharmacological compounds represents an important research area in organic chemistry .

- Results : The use of non-environmental organic compounds and application high energy synthetic methods, the production of waste, and the application of conventional toxic processes are a problem for the pharmaceutical industry and for these important drugs’ synthesis .

-

Anticancer Agents

- Field : Oncology

- Application : Benzimidazole derivatives have been intensively studied to use as a new generation of anticancer agent . The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure .

- Method : The synthesis of benzimidazole derivatives typically involved in the condensation of the benzene rings possessed nitrogen-containing functional groups at ortho position with various reagents .

- Results : The presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) also caused significant increase of anticancer activity, while the presence of electron-withdrawing groups (–NO 2, –CF 3) on the phenyl group at 2-position of benzimidazole ring decreased the ability of inhibition of synthesized benzimidazoles .

-

UV Radiation Protector

-

Antibacterial and Antifungal Agents

-

Antiviral Agents

-

Antihypertensive Agents

-

Anti-inflammatory Agents

-

Antidiabetic Agents

-

Antihistamine Agents

-

Neurological Drugs

-

Endocrinological Drugs

-

Ophthalmological Drugs

属性

IUPAC Name |

2-phenyl-3H-benzimidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-14(18)10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,(H,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDDSSZSKEQLSGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70347015 |

Source

|

| Record name | 2-Phenyl-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenyl-3H-benzimidazole-5-carboxylic acid | |

CAS RN |

66630-70-4 |

Source

|

| Record name | 2-Phenyl-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

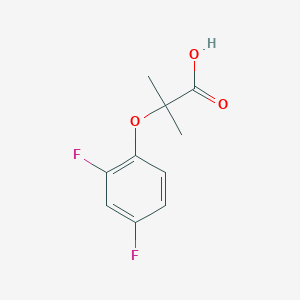

2-(2,4-Difluorophenoxy)-2-methylpropanoic acid

667413-00-5

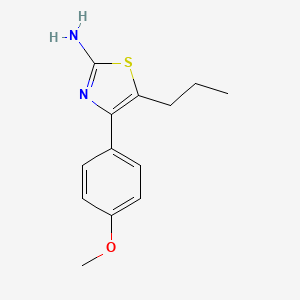

4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-amine

461436-76-0

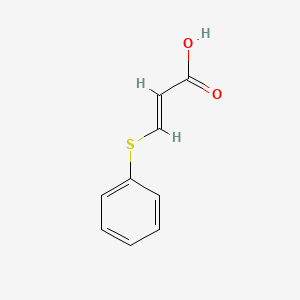

5-Ethyl-6-methyl-2-thiouracil

39083-15-3